Cyanomethyl dodecyl carbonotrithioate
Overview
Description
Cyanomethyl dodecyl carbonotrithioate, also known as S-cyanomethyl-S-dodecyltrithiocarbonate, is a chemical compound with the molecular formula C15H27NS3 and a molecular weight of 317.58 g/mol . This compound is primarily used as a chain transfer agent in reversible addition-fragmentation chain transfer (RAFT) polymerization, which is a type of controlled radical polymerization .
Preparation Methods
Synthetic Routes and Reaction Conditions
Cyanomethyl dodecyl carbonotrithioate can be synthesized through a reaction involving dodecane thiol and potassium phosphate. The reaction is typically carried out by stirring dodecane thiol with potassium phosphate for one hour . The resulting product is then purified to obtain this compound.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to meet commercial demands. The process involves the same basic reaction but may include additional steps for purification and quality control to ensure the compound meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
Cyanomethyl dodecyl carbonotrithioate primarily undergoes radical polymerization reactions. It is used as a chain transfer agent in RAFT polymerization, which allows for the controlled synthesis of polymers with specific molecular weights and architectures .
Common Reagents and Conditions
The common reagents used in reactions involving this compound include various vinyl monomers such as styrene, acrylates, and methacrylates. The reactions are typically carried out under conditions that favor radical polymerization, such as the presence of a radical initiator and controlled temperature .
Major Products Formed
The major products formed from reactions involving this compound are well-defined polymers with controlled molecular weights and architectures. These polymers can be used in various applications, including coatings, adhesives, and biomedical materials .
Scientific Research Applications
Cyanomethyl dodecyl carbonotrithioate has several scientific research applications, particularly in the field of polymer chemistry. It is used as a chain transfer agent in RAFT polymerization to synthesize well-defined polymers with specific properties . These polymers have applications in various fields, including:
Mechanism of Action
The mechanism of action of cyanomethyl dodecyl carbonotrithioate in RAFT polymerization involves the reversible addition-fragmentation chain transfer process. The compound acts as a chain transfer agent, allowing for the controlled growth of polymer chains. The molecular targets and pathways involved include the radical intermediates formed during polymerization, which interact with the this compound to regulate the polymerization process .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to cyanomethyl dodecyl carbonotrithioate include:
- 2-Cyano-2-propyl dodecyl trithiocarbonate
- 4-Cyano-4-[(dodecylsulfanylthiocarbonyl)sulfanyl]pentanoic acid
- 2-Cyano-2-propyl benzodithioate
Uniqueness
This compound is unique in its ability to provide precise control over polymerization processes, allowing for the synthesis of polymers with specific molecular weights and architectures. This makes it particularly valuable in applications where precise control over polymer properties is required .
Properties
IUPAC Name |
2-dodecylsulfanylcarbothioylsulfanylacetonitrile | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H27NS3/c1-2-3-4-5-6-7-8-9-10-11-13-18-15(17)19-14-12-16/h2-11,13-14H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
URUIKGRSOJEVQG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCCSC(=S)SCC#N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H27NS3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20647153 | |
Record name | Cyanomethyl dodecyl carbonotrithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
796045-97-1 | |
Record name | Cyanomethyl dodecyl carbonotrithioate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20647153 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Cyanomethyl Dodecyl Trithiocarbonate | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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